molecular formula C25H22N4O3S B3633834 ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B3633834
M. Wt: 458.5 g/mol
InChI Key: CZUFXPOKRHFUFK-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The resulting intermediate is then subjected to acetal deprotection to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazoles.

Scientific Research Applications

Ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and sulfanyl groups . These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfanylacetyl group make it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-2-32-24(31)19-13-15-20(16-14-19)26-22(30)17-33-25-28-27-23(18-9-5-3-6-10-18)29(25)21-11-7-4-8-12-21/h3-16H,2,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUFXPOKRHFUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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ethyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

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